molecular formula C7H4FIO2 B1367103 4-Fluoro-2-iodobenzoic acid CAS No. 56096-89-0

4-Fluoro-2-iodobenzoic acid

Cat. No. B1367103
CAS RN: 56096-89-0
M. Wt: 266.01 g/mol
InChI Key: DUKFTVLJAXWGPI-UHFFFAOYSA-N
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Description

4-Fluoro-2-iodobenzoic acid is a chemical compound with the molecular formula C7H4FIO2 . It is a dihalogenated benzoic acid with a fluoride sitting opposite and an iodide next to the carboxylic acid around the hexagonal table of a benzene ring .


Synthesis Analysis

4-Fluoro-2-iodobenzoic acid serves as a versatile building block in organic synthesis . It can be used to synthesize bioactive bicyclic heterocycles such as phthalide and isocoumarin using a Sonogashira-type reaction . It is also employed in the synthesis of pseudocyclic benziodoxole tosylates as a hypervalent iodine oxidant for organic synthesis .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-2-iodobenzoic acid consists of a benzene ring with a fluoride and an iodide attached, along with a carboxylic acid group .


Chemical Reactions Analysis

4-Fluoro-2-iodobenzoic acid is used in various chemical reactions. For instance, it is used as a reagent in organic synthesis including amixile-based inhibitors of the pyruvate-ferredoxin oxidoreductases of anaerobic bacteria .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Fluoro-2-iodobenzoic acid include a melting point of 143-147 °C . The compound has a molecular weight of 266.01 .

Scientific Research Applications

Synthesis Processes

  • Synthesis Methodologies : Zhao Haoyu, Zhang Qimeng, and J. Tao (2010) describe a process for synthesizing a related compound, 2-fluoro-6-iodobenzoic acid, which involves carboxyl group protection, diazotization, and iodine introduction. This process emphasizes low production costs and commercial scalability (Zhao Haoyu et al., 2010).

Chemical Properties and Analysis

  • Thermodynamic Properties : A study by R. Chirico et al. (2017) evaluated the thermodynamic properties of halobenzoic acids, including those similar to 4-fluoro-2-iodobenzoic acid. This research provides critical information on combustion, sublimation, and fusion enthalpies (Chirico et al., 2017).
  • Physical Chemistry and Luminescent Properties : J. Monteiro et al. (2015) investigated the luminescent and structural properties of lanthanide complexes with halobenzoate ligands, which can include compounds similar to 4-fluoro-2-iodobenzoic acid (Monteiro et al., 2015).

Applications in Organic Chemistry

  • Solid-State Synthesis : J. Kilburn et al. (2000) conducted a study involving resin-bound 4-fluoro-3-nitrobenzoic acid, demonstrating a new strategy for solid-phase synthesis of substituted 2-aminomethylbenzimidazoles (Kilburn et al., 2000).

Material Science and Engineering

  • Electronics and Solar Cells : L. Tan et al. (2016) explored the use of halobenzoic acids, including 4-iodobenzoic acid, in enhancing the conductivity of PEDOT:PSS for organic solar cells. This implies potential applications of similar compounds in material science (Tan et al., 2016).

Biochemistry and Environmental Science

  • Biodegradation Studies : W. J. van den Tweel et al. (1987) researched the biodegradation of halobenzoates, including compounds like 4-iodobenzoate. This kind of study is crucial in understanding the environmental impact and microbial interaction with halogenated aromatic compounds (van den Tweel et al., 1987).

Safety And Hazards

4-Fluoro-2-iodobenzoic acid is toxic if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-fluoro-2-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKFTVLJAXWGPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70501170
Record name 4-Fluoro-2-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-iodobenzoic acid

CAS RN

56096-89-0
Record name 4-Fluoro-2-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-2-iodobenzoic acid
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Synthesis routes and methods I

Procedure details

To a 0° C. mixture of 2-amino-4-fluorobenzoic acid (1.18 g, 7.6 mmol) in 12N hydrochloric acid (2.3 mL) and water (13.7 mL) was added dropwise a solution of sodium nitrite (543 mg, 7.9 mmol) in water (1.2 mL). This resulting diazonium salt solution was stirred 10 min at 0° C. A solution of potassium iodide (1.9 g) in sulfuric acid (450 35 μL) and water (3.2 mL) was added dropwise to the 0° C. solution. The reaction mixture was heated to 100° C. for 2 h then cooled to room temperature. 10% sodium bisulfite solution was added and stirred. The precipitate was filtered, washed with water, air dried and recrystallized from toluene.
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Synthesis routes and methods II

Procedure details

A mixture of 4.4 g. of 4-fluoroanthranilic acid in 35 ml. of water and 7 ml. of hyrochloric acid is diazotized with 2.0 g. of sodium nitrite in 6 ml. of water at 0°-5° C. The resulting cold solution is added dropwise to a mixture of 7.1 g. of potassium iodide, 2 ml. of sulfuric acid and 10 ml. of water. The mixture is heated for 2 hours to 100° C. and steam distilled. The cooled residue gives 4-fluoro-2-iodobenzoic acid, m.p. 140°-147° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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